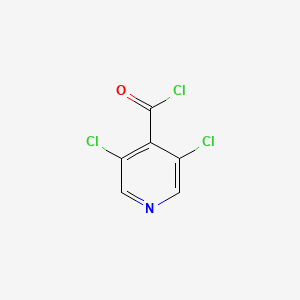

3,5-Dichloroisonicotinoyl chloride

概述

描述

3,5-Dichloroisonicotinoyl chloride is an organic compound with the molecular formula C6H2Cl3NO. It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 3 and 5 on the pyridine ring are replaced by chlorine atoms, and the carboxylic acid group is converted to an acyl chloride. This compound is primarily used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloroisonicotinoyl chloride typically involves the chlorination of isonicotinic acid followed by conversion to the acyl chloride. One common method is as follows:

Chlorination of Isonicotinic Acid: Isonicotinic acid is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at positions 3 and 5 on the pyridine ring.

Formation of Acyl Chloride: The resulting 3,5-dichloroisonicotinic acid is then reacted with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to convert the carboxylic acid group to an acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

3,5-Dichloroisonicotinoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form 3,5-dichloroisonicotinic acid.

Reduction: The compound can be reduced to form 3,5-dichloroisonicotinyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

3,5-Dichloroisonicotinic Acid: Formed by hydrolysis.

3,5-Dichloroisonicotinyl Alcohol: Formed by reduction.

科学研究应用

Scientific Research Applications

The compound has diverse applications in various scientific disciplines:

Chemistry

- Intermediate for Synthesis: It serves as a crucial intermediate in synthesizing various heterocyclic compounds and coordination complexes. Its reactivity as an acylating agent allows for the formation of covalent bonds with nucleophiles, facilitating complex molecule synthesis.

Biology

- Modification of Biomolecules: 3,5-Dichloroisonicotinoyl chloride is employed in modifying biomolecules to study enzyme mechanisms and protein-ligand interactions. This modification aids in understanding biochemical pathways and developing new therapeutic strategies.

Medicine

- Pharmaceutical Development: It is utilized in developing pharmaceuticals, particularly anti-inflammatory and anticancer agents. Its biological activities are under investigation, showing potential for treating various diseases.

Industry

- Agrochemicals Production: The compound finds application in producing agrochemicals and specialty chemicals, contributing to agricultural advancements.

This compound has shown promising biological activities:

- Antimicrobial Activity: Studies indicate that derivatives exhibit significant antimicrobial properties against various bacterial strains. The presence of chlorine enhances their efficacy.

- Anticancer Potential: In vitro studies have demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various isonicotinoyl derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on cytotoxic effects revealed that this compound exhibited IC values ranging from 10 to 30 µM against various cancer cell lines.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 22 |

| A549 | 30 |

Case Study on Cancer Treatment

Objective: Evaluate anticancer effects in breast cancer models.

Results: Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study on Infection Control

Objective: Assess antimicrobial efficacy against resistant bacterial strains.

Results: Showed effective inhibition of growth in multi-drug resistant strains.

作用机制

The mechanism of action of 3,5-Dichloroisonicotinoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as a building block for introducing the 3,5-dichloroisonicotinoyl moiety into target molecules .

相似化合物的比较

Similar Compounds

3,5-Dichloropyridine: Similar structure but lacks the acyl chloride group.

3,5-Dichloroisonicotinic Acid: The carboxylic acid derivative of 3,5-Dichloroisonicotinoyl chloride.

3,5-Dichloroisonicotinyl Alcohol: The alcohol derivative formed by reduction of the acyl chloride group.

Uniqueness

This compound is unique due to its acyl chloride functionality, which imparts high reactivity towards nucleophiles.

生物活性

3,5-Dichloroisonicotinoyl chloride is a derivative of isonicotinic acid and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure:

- Molecular Formula: CHClN\O

- CAS Number: 39178-35-3

- Boiling Point: Not specified

Physical Properties:

- Log P (Partition Coefficient): Ranges from 0.0 to 2.26 depending on the method used for calculation, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

Pharmacological Profile

This compound exhibits several pharmacological activities:

-

Antimicrobial Activity:

- Studies have indicated that isonicotinoyl derivatives can exhibit antimicrobial properties against various bacterial strains. The presence of chlorine substituents enhances their efficacy.

- Anticancer Potential:

- Nucleophilicity:

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that its biological effects are mediated through the following pathways:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit specific enzymes involved in metabolic processes.

- Interaction with Cellular Targets: The compound may bind to cellular receptors or proteins, altering signaling pathways that lead to apoptosis or cell cycle arrest in cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various isonicotinoyl derivatives, including this compound. The results demonstrated significant inhibition of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on the cytotoxic effects of isonicotinoyl derivatives revealed that this compound exhibited IC values ranging from 10 to 30 µM against various cancer cell lines, indicating potential as an anticancer agent.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 22 |

| A549 | 30 |

常见问题

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 3,5-dichloroisonicotinoyl chloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves chlorination of isonicotinoyl chloride derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization includes:

- Temperature control : Maintaining 0–5°C during chlorination to prevent side reactions (e.g., over-chlorination).

- Solvent selection : Anhydrous dichloromethane (CH₂Cl₂) or toluene is preferred to avoid hydrolysis .

- Purification : Distillation under reduced pressure or recrystallization from non-polar solvents to isolate the product.

- Yield improvement : Using catalytic Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with analogous compounds (e.g., 3,5-dichlorobenzoyl chloride) to confirm substitution patterns. The carbonyl (C=O) signal typically appears at ~170 ppm in ¹³C NMR .

- IR Spectroscopy : Look for C=O stretching at ~1770 cm⁻¹ and C-Cl stretches near 750 cm⁻¹ .

- Mass Spectrometry : Electron ionization (EI-MS) should show molecular ion clusters consistent with Cl isotopes (e.g., [M]⁺ at m/z 210–214) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to minimize inhalation risks .

- Storage : Store in a sealed container at 2–8°C to prevent decomposition .

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) and absorb with inert materials (e.g., vermiculite) .

- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical evaluation for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected IR peaks) for this compound?

Methodological Answer:

- Step 1 : Verify sample purity via HPLC or TLC to rule out impurities.

- Step 2 : Compare experimental spectra with reference databases (e.g., NIST Chemistry WebBook ).

- Step 3 : Investigate solvent effects (e.g., polarity shifts in IR) or isotopic patterns in MS.

- Step 4 : Use computational tools (e.g., DFT calculations) to predict vibrational modes and assign ambiguous peaks .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of derivatives of this compound?

Methodological Answer:

- Solvent Diffusion : Layer a non-solvent (e.g., hexane) over a concentrated solution in CH₂Cl₂ to induce slow crystallization .

- Temperature Gradients : Cool saturated solutions from 40°C to 4°C over 24–48 hours.

- Additives : Introduce trace amounts of coordinating agents (e.g., pyridine) to stabilize crystal lattices .

Q. How does the electronic environment of this compound influence its reactivity with nucleophiles?

Methodological Answer:

- Electrophilicity : The electron-withdrawing Cl groups enhance the carbonyl’s electrophilicity, accelerating nucleophilic acyl substitution.

- Kinetic Studies : Monitor reaction rates with amines (e.g., aniline) in varying solvents (polar aprotic vs. polar protic) using UV-Vis spectroscopy .

- Computational Analysis : Calculate partial charges (e.g., via Mulliken population analysis) to predict reactive sites .

Q. What experimental approaches can assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen atmosphere.

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 2–12) and quantify degradation products via LC-MS .

- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity and monitor changes weekly .

Q. How can structural analogs of this compound be designed for heterocyclic synthesis (e.g., porphyrins or metal complexes)?

Methodological Answer:

- Ligand Design : Replace chloride with methoxy or amino groups to modulate coordination behavior.

- Metalation : React with metal acetates (e.g., Cu(OAc)₂) in refluxing THF to form stable complexes .

- X-ray Diffraction : Validate metal-ligand bond lengths and angles to confirm structural integrity .

Q. What strategies ensure reproducibility when synthesizing and characterizing derivatives of this compound?

Methodological Answer:

- Detailed Documentation : Record exact molar ratios, solvent batches, and equipment calibration data .

- Cross-Validation : Compare results with independent techniques (e.g., NMR + IR) and replicate experiments in triplicate.

- Open Data : Share raw spectral files and crystallographic data (e.g., CIF files) in supplementary materials .

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Software Tools : Use Gaussian or ORCA for DFT calculations to map molecular electrostatic potentials (MEPs) and frontier orbitals .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Solvent Effects : Simulate reaction pathways in implicit solvents (e.g., PCM model) to correlate with experimental kinetics .

属性

IUPAC Name |

3,5-dichloropyridine-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEWEUCHJJZGFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229328-97-6 | |

| Record name | 3,5-Dichloropyridine-4-carbon chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。